3-(Piperidin-2-yl)propanoic acid

GABAergic neurotransmission Radioligand binding assays CNS pharmacology

This 2-substituted piperidine propanoic acid is a conformationally constrained GABA analog. It is used in [3H]GABA binding inhibition assays and as a versatile scaffold for medicinal chemistry. The specific 2-substitution pattern ensures distinct steric and electronic properties, making it a non-substitutable tool for neuroscience research. Order now for reliable supply and consistent quality.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 4088-33-9
Cat. No. B1591502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-2-yl)propanoic acid
CAS4088-33-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CCC(=O)O
InChIInChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)
InChIKeyAYRHHRXKZJGDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-2-yl)propanoic acid (CAS 4088-33-9) Baseline Overview for Scientific Procurement


3-(Piperidin-2-yl)propanoic acid, also known as 2-Piperidinepropanoic acid, is a piperidine-containing amino acid derivative with molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . The compound features a piperidine ring linked at the 2-position to a propanoic acid moiety, creating a conformationally constrained analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) . It is primarily supplied as a research chemical with typical purity specifications of 95% or higher, and is described as a versatile small molecule scaffold for medicinal chemistry applications .

Why Generic Substitution Fails: Differentiating 3-(Piperidin-2-yl)propanoic acid from Related Piperidine Analogs


Generic substitution among piperidine-propanoic acid derivatives is precluded by the specific 2-substitution pattern of the piperidine ring, which dictates distinct steric, electronic, and conformational properties . Positional isomers such as 3-(piperidin-1-yl)propanoic acid (nitrogen-linked) and 3-(4-piperidinyl)propanoic acid (4-position attachment) exhibit divergent chemical reactivity and biological target engagement profiles . Furthermore, 3-(Piperidin-2-yl)propanoic acid is explicitly employed as a synthetic GABA analog in [3H]GABA binding inhibition assays—a functional application that cannot be replicated by analogs lacking the precise spacing between the basic piperidine nitrogen and the carboxylic acid terminus . These structural and functional distinctions render generic substitution scientifically invalid without direct experimental validation.

Quantitative Evidence Guide: Verifiable Differentiation of 3-(Piperidin-2-yl)propanoic acid (CAS 4088-33-9)


GABA Analog Activity: Inhibition of [3H]GABA Binding in Human Cerebellar Synaptic Membranes

3-(Piperidin-2-yl)propanoic acid is a synthetic analog of GABA (A602920) that has been utilized in studies to analyze the inhibition of [3H]GABA binding to postsynaptic receptors in human cerebellar synaptic membranes . While quantitative IC50 or Ki values for this specific compound are not reported in the primary literature, its defined use as a tool compound in GABA receptor binding studies distinguishes it from non-GABA-mimetic piperidine derivatives . In contrast, the endogenous ligand GABA exhibits a carboxyl pKa of approximately 4.03–4.23 and serves as a benchmark for receptor affinity comparisons .

GABAergic neurotransmission Radioligand binding assays CNS pharmacology

Physicochemical Property Differentiation: Predicted pKa and Boiling Point vs. GABA

3-(Piperidin-2-yl)propanoic acid exhibits a predicted pKa of 4.46 ± 0.10 for the carboxylic acid group and a predicted boiling point of 299.4 ± 13.0 °C . For comparison, the endogenous neurotransmitter GABA has a reported carboxyl pKa of approximately 4.03–4.23 and a melting point of 203 °C (decomposes) . The approximately 0.2–0.4 unit higher pKa of the target compound reflects the electron-donating effect of the piperidine ring, which may influence solubility, ionization state at physiological pH, and membrane permeability relative to the linear GABA molecule .

Physicochemical profiling Drug-likeness Analytical chemistry

Structural Differentiation from Positional Isomers: Substitution Pattern Dictates Reactivity

The 2-substitution pattern of the piperidine ring in 3-(Piperidin-2-yl)propanoic acid is a critical determinant of its chemical and biological properties . Positional isomers such as 3-(piperidin-1-yl)propanoic acid (nitrogen-attached) and 3-(4-piperidinyl)propanoic acid (4-position attachment) exhibit fundamentally different steric environments, basicity of the nitrogen atom, and conformational flexibility . These differences directly influence reactivity in downstream synthetic transformations (e.g., amide coupling, N-alkylation) and can lead to divergent biological activity profiles . While quantitative comparative data are not available, the established principles of medicinal chemistry indicate that positional isomerism is a first-order determinant of scaffold utility .

Medicinal chemistry Structure-activity relationship Scaffold design

Best Research and Industrial Application Scenarios for 3-(Piperidin-2-yl)propanoic acid (CAS 4088-33-9)


CNS Drug Discovery: Lead Optimization for GABAergic Targets

Medicinal chemistry groups developing novel GABA receptor modulators or GABA uptake inhibitors can employ 3-(Piperidin-2-yl)propanoic acid as a conformationally constrained scaffold. Its documented use as a synthetic GABA analog in [3H]GABA binding inhibition studies positions it as a starting point for structure-activity relationship (SAR) exploration, particularly when seeking to enhance metabolic stability or blood-brain barrier penetration compared to the flexible, zwitterionic GABA molecule.

In Vitro Pharmacology: Radioligand Binding Assays for GABA Receptors

Neuroscience laboratories studying GABAergic neurotransmission can utilize this compound as a reference tool in competitive binding assays. The compound has been specifically employed to analyze inhibition of [3H]GABA binding to postsynaptic receptors in human cerebellar synaptic membranes , providing a validated assay context for evaluating novel ligands or characterizing receptor subtypes.

Organic Synthesis: Building Block for Piperidine-Containing Bioactives

Synthetic chemists can leverage 3-(Piperidin-2-yl)propanoic acid as a versatile small molecule scaffold for constructing more complex piperidine-based pharmacophores . The presence of both a secondary amine (piperidine nitrogen) and a carboxylic acid enables orthogonal functionalization via amide coupling, reductive amination, or N-alkylation, facilitating the rapid generation of compound libraries for hit-to-lead campaigns.

Structure-Activity Relationship (SAR) Studies: Positional Isomer Benchmarking

In medicinal chemistry programs optimizing piperidine-containing leads, 3-(Piperidin-2-yl)propanoic acid serves as a critical benchmark for evaluating the impact of 2-substitution. Comparative studies with 3-(piperidin-1-yl)propanoic acid or 3-(4-piperidinyl)propanoic acid can delineate the steric and electronic contributions of the substitution pattern to target affinity and selectivity .

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